4-(2-Hydroxyethyl)phenylboronic acid

Overview

Description

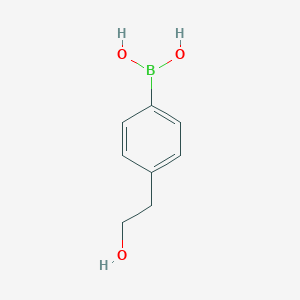

4-(2-Hydroxyethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a hydroxyethyl group. This compound is of significant interest in organic chemistry due to its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications.

Mechanism of Action

Target of Action

4-(2-Hydroxyethyl)phenylboronic acid is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound transfers its organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable and easy to handle, making them important to organic synthesis . The solubility of phenylboronic acids in most polar organic solvents and their poor solubility in hexanes and carbon tetrachloride suggest that similar properties may apply to this compound .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . For example, it has been used in the synthesis of mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-bromophenethylalcohol followed by oxidation. The reaction typically proceeds as follows:

Hydroboration: 4-bromophenethylalcohol is treated with a borane reagent, such as borane-tetrahydrofuran complex, to form the corresponding boronic ester.

Oxidation: The boronic ester is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, tosylates.

Major Products Formed

Oxidation: Boronic esters, borates.

Reduction: Boranes, borohydrides.

Substitution: Alkylated phenylboronic acids.

Scientific Research Applications

4-(2-Hydroxyethyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Biology: Acts as a receptor for diol-containing biomolecules, useful in biosensing and molecular recognition.

Industry: Employed in the synthesis of polymers and materials with specific binding properties.

Comparison with Similar Compounds

4-(2-Hydroxyethyl)phenylboronic acid can be compared with other phenylboronic acids, such as:

Phenylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain applications.

4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyethyl group, which affects its reactivity and binding properties.

3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, leading to different steric and electronic effects.

The presence of the hydroxyethyl group in this compound provides unique binding properties and reactivity, making it particularly useful in applications involving diol recognition and binding.

Biological Activity

4-(2-Hydroxyethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry. Its unique ability to form reversible covalent bonds with diols makes it a valuable compound for applications in drug delivery, sensor technology, and cancer research.

- Molecular Formula : CHBO

- CAS Number : 137756-89-9

- Molecular Weight : 167.98 g/mol

The biological activity of this compound primarily stems from its interactions with glycoproteins and carbohydrates. The boronic acid group can reversibly bind to cis-diol structures found in sugars, which is significant for various biological processes including:

- Glycoprotein interactions : This compound has been shown to effectively capture glycoproteins through its boronic acid moiety, facilitating studies on glycoprotein dynamics and interactions in biological systems .

- Enzyme inhibition : Research indicates that phenylboronic acids can inhibit certain enzymes, such as urease, by interacting with their active sites .

Cancer Research

This compound has been investigated for its potential role in cancer treatment. It is believed to enhance the efficacy of certain chemotherapeutic agents by modifying their pharmacokinetics or by directly affecting cancer cell metabolism.

Sensor Development

The compound's ability to bind selectively to sugars has led to its application in the development of glucose sensors. By forming dynamic covalent bonds with glucose, it can be utilized in non-invasive blood glucose monitoring systems, which are crucial for diabetes management .

Case Studies

- Glycoprotein Capture :

- Glucose Monitoring :

Data Table: Biological Activity Summary

Properties

IUPAC Name |

[4-(2-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXBZMDDTQEGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436399 | |

| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-89-9 | |

| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.